molecular formula C12H11N3O B12334369 3-(3-Ethyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile CAS No. 1153040-56-2

3-(3-Ethyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile

Cat. No.: B12334369
CAS No.: 1153040-56-2
M. Wt: 213.23 g/mol
InChI Key: SORALJVFFWJGLT-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- is an organic compound that belongs to the class of nitriles and pyrazoles. This compound is characterized by the presence of a benzonitrile group attached to a pyrazole ring, which is further substituted with an ethyl group and a keto group. The molecular formula of this compound is C12H11N3O, and it has a molecular weight of 213.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4,5-dihydro-5-oxo-1H-pyrazole, which is then reacted with benzonitrile under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The pyrazole ring is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling and metabolism . The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Benzonitrile, 4-(4,5-dihydro-4-methyl-5-oxo-1,3,4-oxadiazol-2-yl)-
  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)-benzonitrile

Comparison: Benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- is unique due to the presence of both the benzonitrile and pyrazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1153040-56-2

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(3-ethyl-5-oxo-4H-pyrazol-1-yl)benzonitrile

InChI

InChI=1S/C12H11N3O/c1-2-10-7-12(16)15(14-10)11-5-3-4-9(6-11)8-13/h3-6H,2,7H2,1H3

InChI Key

SORALJVFFWJGLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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